molecular formula C17H19ClN2O2 B13568021 5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B13568021
M. Wt: 318.8 g/mol
InChI Key: PAMVKPQNNLSWGJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the 4-chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the N-(1-methylpiperidin-4-yl) group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furan-2,5-dione derivative, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide would depend on its specific biological targets. It might interact with receptors, enzymes, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide: can be compared with other furan carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its pharmacological properties and interactions with biological targets.

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C17H19ClN2O2/c1-20-10-8-14(9-11-20)19-17(21)16-7-6-15(22-16)12-2-4-13(18)5-3-12/h2-7,14H,8-11H2,1H3,(H,19,21)

InChI Key

PAMVKPQNNLSWGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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